Impdh2-IN-2 is a small molecule compound that selectively inhibits the enzyme inosine 5′-monophosphate dehydrogenase type II (IMPDH2). This enzyme plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. The inhibition of IMPDH2 has been linked to various biological processes, including cell proliferation, apoptosis, and cancer progression. Impdh2-IN-2 is particularly relevant in cancer research due to its potential to affect tumor growth and metabolism.
Impdh2-IN-2 was identified through high-throughput screening of chemical libraries aimed at finding selective inhibitors of IMPDH2. The compound belongs to the class of small-molecule inhibitors and is classified as a potential therapeutic agent in oncology, particularly for cancers characterized by elevated IMPDH2 activity. Its mechanism of action involves the modulation of nucleotide metabolism, which is critical for rapidly proliferating cancer cells.
The synthesis of Impdh2-IN-2 typically involves several key steps:
Impdh2-IN-2 has a well-defined molecular structure that can be elucidated by X-ray crystallography or computational modeling. The compound typically features:
The molecular formula, molecular weight, and specific structural features are crucial for understanding its interaction with biological targets.
Impdh2-IN-2 primarily undergoes reversible binding with the active site of IMPDH2, inhibiting its enzymatic activity. This inhibition leads to a decrease in guanine nucleotide levels within cells, which can trigger various downstream effects, including:
The kinetics of these reactions can be studied using enzyme assays that measure IMPDH activity in the presence of varying concentrations of Impdh2-IN-2.
The mechanism by which Impdh2-IN-2 exerts its effects involves:
Impdh2-IN-2 exhibits specific physical properties that are essential for its application:
Impdh2-IN-2 has several potential applications in scientific research and medicine:
Inosine-5′-monophosphate dehydrogenase type 2 (IMPDH2) is a rate-limiting enzyme in the de novo guanine nucleotide biosynthesis pathway. It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the committed step in GTP synthesis [8]. This reaction is critical for maintaining cellular guanine deoxy- and ribonucleotide pools required for DNA/RNA synthesis, signal transduction, and energy metabolism [5] [8]. The enzyme exists as a homotetramer and shares 84% amino acid sequence homology with its isoform IMPDH1. However, IMPDH2 is distinctly upregulated in rapidly proliferating cells, including malignant tissues, while IMPDH1 exhibits stable expression across physiological and pathological states [6] [8].
Structurally, IMPDH2 contains a CBS (cystathionine-β-synthase) dimer domain that regulates enzyme polymerization and activity in response to adenine nucleotide levels [4]. Its catalytic site features conserved residues (e.g., Cys331, Arg418) that bind IMP and NAD+. Pathologically, IMPDH2 overexpression is documented in hepatoblastoma, triple-negative breast cancer (TNBC), colorectal cancer, and osteosarcoma, where it correlates with advanced tumor stage, metastasis, and chemoresistance [1] [2] [6]. Mechanistically, it drives oncogenesis by:
IMPDH2-IN-2 (CAS 1434517-02-8) is a potent, small-molecule inhibitor of IMPDH2, with a reported apparent inhibition constant (Ki,app) of 14 μM [3]. Its chemical structure comprises a chlorinated biphenyl core linked to a substituted pyridine moiety (molecular formula: C21H15Cl2N3O3, MW: 428.27 g/mol). As a competitive or allosteric inhibitor, it binds IMPDH2’s catalytic or regulatory sites, blocking IMP-to-XMP conversion and depleting intracellular GTP pools.
Table 1: Key Chemical and Pharmacodynamic Properties of IMPDH2-IN-2
Property | Value | Method |
---|---|---|
Molecular Weight | 428.27 g/mol | Calculated |
CAS Number | 1434517-02-8 | Registry |
Inhibition Constant (Ki,app) | 14 μM | Enzyme kinetics [3] |
Primary Target | IMPDH2 | Biochemical assays [3] |
Antibacterial Activity | MIC: 6.3–11 μM (Mycobacteria) | Minimal GAST/Fe and 7H9/ADC/Tween media [3] |
IMPDH2-IN-2 exerts its effects by disrupting IMPDH2’s catalytic cycle. Kinetic studies indicate it likely competes with NAD+ or IMP at the enzyme’s substrate-binding pocket, though its exact binding mode remains under investigation [3]. This inhibition depletes cellular GTP, subsequently impairing processes dependent on guanine nucleotides:
The inhibitor’s efficacy is concentration-dependent, with half-maximal inhibitory concentrations (IC50) varying across cell types. Notably, its antibacterial activity against Mycobacterium spp. (MIC = 6.3–11 μM) underscores its broad biological applicability [3].
IMPDH2-IN-2 demonstrates high selectivity for IMPDH2 over IMPDH1, though quantitative selectivity indices (e.g., IC50 ratios) require further elucidation. This isoform preference is critical therapeutically, as IMPDH2 is the dominant isoform in malignancies [6] [8]. Cross-reactivity with other dehydrogenases (e.g., GMP reductase) remains unstudied, but structural differences suggest minimal off-target effects.
IMPDH2-IN-2’s GTP-depleting action has profound antineoplastic consequences:
Table 2: Anticancer Effects of IMPDH2 Inhibition in Preclinical Models
Cancer Type | Model System | Key Outcomes | Citation |
---|---|---|---|
Triple-Negative Breast Cancer | Doxorubicin-resistant MDA-MB-231 | ↓ GTP pools; restored doxorubicin sensitivity; ↓ proliferation | [2] |
Colorectal Cancer | HCT116 xenografts | ↓ Tumor growth; ↓ cyclin D1; ↑ p21; suppressed invasion/migration | [6] |
Hepatoblastoma | Huh6/HepG2 cells | G0/G1 arrest; ↓ cell proliferation; synergism with doxorubicin | [1] |
IMPDH2-IN-2 exhibits direct antibacterial activity against mycobacteria, with MIC values of 6.3 μM in minimal media and 11 μM in nutrient-rich media [3]. This aligns with IMPDH2’s role in bacterial nucleotide metabolism, validating it as a target for anti-infective development.
IMPDH2-IN-2 belongs to a broader class of IMPDH inhibitors with varying clinical applications:
IMPDH2-IN-2’s distinction lies in its direct IMPDH2 targeting and emerging repurposing potential in oncology and infectious disease.
Table 3: Comparison of IMPDH2-IN-2 with Clinically Relevant IMPDH Inhibitors
Inhibitor | Primary Use | Ki/IC50 | Mechanism | Oncological Evidence |
---|---|---|---|---|
IMPDH2-IN-2 | Research compound | 14 μM [3] | Competitive/allosteric | Yes [1] [6] |
Mycophenolic acid | Immunosuppression | ~10–100 nM [7] | Non-competitive | Yes (osteosarcoma) [7] |
Ribavirin | Antiviral | ~2–20 μM [5] | IMP analog; mutagenesis | Limited |
Tiazofurin | Antileukemic | ~10 μM [5] | TAD formation | Yes (leukemia) |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7